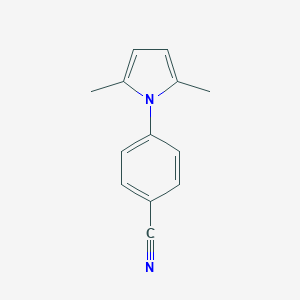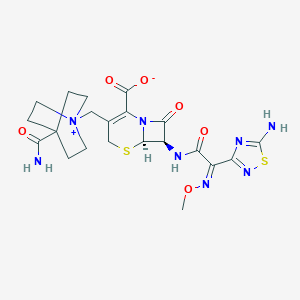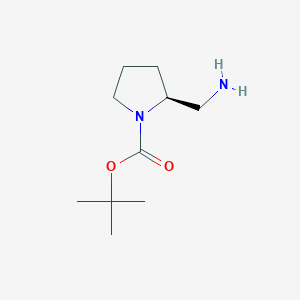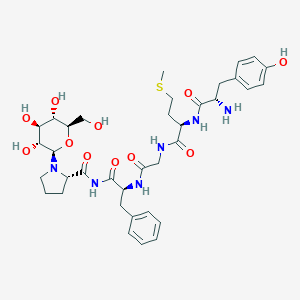
4-(1H-Benzimidazol-2-YL)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzimidazoles are a broad group of compounds containing nitrogen atoms in their structure that can mimic properties of DNA bases . They show not only biological activities but also are used for spectral and catalytic properties . The benzimidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides .
Synthesis Analysis
Benzimidazoles can be synthesized starting with benzene derivatives with nitrogen-containing functionality ortho to each other . For example, 2-phenybenzimidazole derivatives can be synthesized by reacting o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent .
Molecular Structure Analysis
The benzimidazole ring contains two nitrogen atoms with amphoteric nature, possessing both acidic and basic characteristics . It exists in two equivalent tautomeric forms, in which the hydrogen atom can be located on either of the two nitrogen atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole compounds can vary greatly depending on their specific structures. For example, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get a benzimidazole derivative in high yield .
Safety And Hazards
Future Directions
Benzimidazoles are one of the important heterocyclic templates for the intensive investigation in chemical sciences due to their well-known applications and interesting biological activity profile . The connection between wide-ranging biological activity and compounds containing the benzimidazole nucleus is known, and well documented in the literature . Therefore, the future directions in the research of benzimidazole compounds are likely to continue focusing on their synthesis, characterization, and exploration of their biological activities.
properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1H-pyrazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c11-9-6(5-12-15-9)10-13-7-3-1-2-4-8(7)14-10/h1-5H,(H,13,14)(H3,11,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBKZIMPRGCPAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(NN=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-Benzimidazol-2-YL)-1H-pyrazol-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol; oxalic acid](/img/structure/B37556.png)

![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B37558.png)

![1-[(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone](/img/structure/B37569.png)








![4,5-Pyrimidinediamine, 6-chloro-N4-[(1R)-1-phenylethyl]-](/img/structure/B37587.png)